molecular formula C16H28N6O2S B6773380 N-cyclopentyl-1-[1-(1-cyclopropyltetrazol-5-yl)ethyl]piperidine-3-sulfonamide

N-cyclopentyl-1-[1-(1-cyclopropyltetrazol-5-yl)ethyl]piperidine-3-sulfonamide

Cat. No.: B6773380
M. Wt: 368.5 g/mol
InChI Key: HDZFGLNVYUJAAD-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-[1-(1-cyclopropyltetrazol-5-yl)ethyl]piperidine-3-sulfonamide is a complex organic compound that features a piperidine ring, a sulfonamide group, and a tetrazole moiety

Properties

IUPAC Name

N-cyclopentyl-1-[1-(1-cyclopropyltetrazol-5-yl)ethyl]piperidine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N6O2S/c1-12(16-17-19-20-22(16)14-8-9-14)21-10-4-7-15(11-21)25(23,24)18-13-5-2-3-6-13/h12-15,18H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZFGLNVYUJAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=NN1C2CC2)N3CCCC(C3)S(=O)(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-[1-(1-cyclopropyltetrazol-5-yl)ethyl]piperidine-3-sulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the sulfonamide group and the tetrazole moiety. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonamide Group: This step often involves the reaction of the piperidine derivative with sulfonyl chlorides under basic conditions.

    Attachment of the Tetrazole Moiety: This can be done through cycloaddition reactions involving azides and nitriles.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-[1-(1-cyclopropyltetrazol-5-yl)ethyl]piperidine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-cyclopentyl-1-[1-(1-cyclopropyltetrazol-5-yl)ethyl]piperidine-3-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Biology: The compound is used in biological studies to understand its interaction with various enzymes and receptors.

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Industry: The compound is explored for its use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-[1-(1-cyclopropyltetrazol-5-yl)ethyl]piperidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the tetrazole moiety can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-1-[1-(1-cyclopropyltetrazol-5-yl)ethyl]piperidine-3-carboxamide
  • N-cyclopentyl-1-[1-(1-cyclopropyltetrazol-5-yl)ethyl]piperidine-3-thiol

Uniqueness

N-cyclopentyl-1-[1-(1-cyclopropyltetrazol-5-yl)ethyl]piperidine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group, in particular, enhances its potential for forming strong interactions with biological targets, making it a valuable compound for drug development.

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